N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN5O3S/c1-38(35,36)33-21-12-9-18(10-13-21)24-17-25(26-8-5-15-37-26)34(32-24)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25,33H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGNPTFFDODHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound that exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 554.1 g/mol. Its structure features a quinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C30H24ClN5O2S |
| Molecular Weight | 554.1 g/mol |
| CAS Number | 865616-39-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Protein Kinases : The quinazoline moiety is known to inhibit several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression and angiogenesis .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of quinazoline compounds exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For instance, certain quinazoline derivatives have shown IC50 values as low as 0.096 μM against EGFR, indicating potent anticancer potential .
- Antimicrobial Properties : The compound has also been studied for its antimicrobial effects, particularly against Mycobacterium tuberculosis. Research indicates that certain derivatives exhibit significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against this pathogen .
Anticancer Studies
A series of studies focused on the anticancer properties of quinazoline derivatives have been documented:
- EGFR Inhibition : In one study, a derivative was found to inhibit EGFR with an IC50 value of 0.096 μM, showcasing its potential as a targeted therapy in cancers driven by EGFR mutations .
- Cytotoxicity Testing : Compounds were evaluated for their cytotoxic effects on MCF7 and HepG2 cell lines, with some derivatives showing promising results in inhibiting cell proliferation .
Antimicrobial Studies
Research has highlighted the effectiveness of quinazoline derivatives against Mycobacterium tuberculosis:
- Inhibitory Concentrations : Compounds were tested for their ability to inhibit the growth of Mycobacterium tuberculosis H37Ra, with notable activity observed at concentrations as low as 1.35 μM .
Summary of Biological Activities
The table below summarizes the biological activities associated with this compound:
| Activity Type | Target/Pathway | IC50 Values |
|---|---|---|
| EGFR Inhibition | Cancer Treatment | 0.096 μM |
| Cytotoxicity | MCF7 Cell Line | Various values |
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 μM |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer properties. Quinazoline derivatives have been extensively studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, quinazoline-based compounds have been shown to inhibit kinases that are crucial for cell proliferation and survival in various cancer types, including breast and lung cancers .
1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar functional groups have been documented to inhibit inflammatory mediators such as cytokines and prostaglandins. This activity is particularly relevant in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Biological Activities
2.1 Antimicrobial Effects
Recent studies have highlighted the antimicrobial properties of quinazoline and pyrazole derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
2.2 Antidiabetic Potential
Emerging research suggests that similar compounds may possess antidiabetic properties by enhancing insulin sensitivity and modulating glucose metabolism. This is particularly relevant given the rising prevalence of type 2 diabetes globally. The ability to influence metabolic pathways makes these compounds a candidate for further investigation in diabetes management .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
